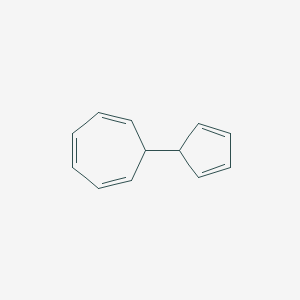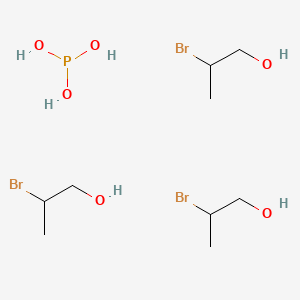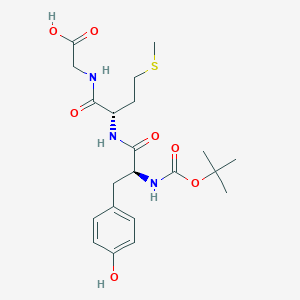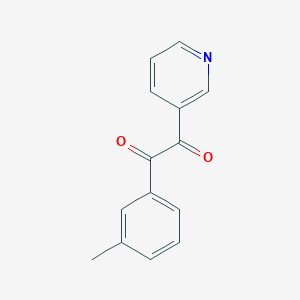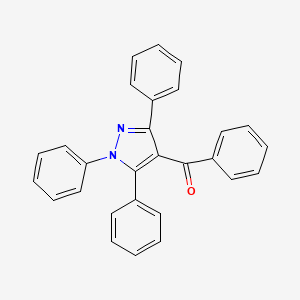
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenyl group attached to the pyrazole ring, which is further substituted with three phenyl groups at positions 1, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method utilizes vitamin B1 as a catalyst, which promotes the reaction under mild conditions, yielding the desired pyrazole derivative in high yields (78-92%) . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl groups attached to the pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: A similar compound with a dihydropyrazole ring, known for its biological activities.
3-Phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl (pyridin-4-yl)methanones: These compounds are structurally related and exhibit antimicrobial activity.
Uniqueness
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
53608-37-0 |
|---|---|
Molekularformel |
C28H20N2O |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
phenyl-(1,3,5-triphenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C28H20N2O/c31-28(23-17-9-3-10-18-23)25-26(21-13-5-1-6-14-21)29-30(24-19-11-4-12-20-24)27(25)22-15-7-2-8-16-22/h1-20H |
InChI-Schlüssel |
SJRXJVHGZWSWHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



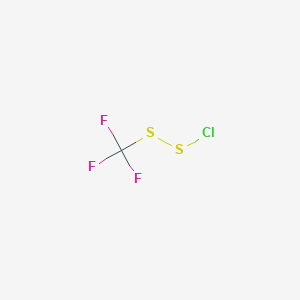
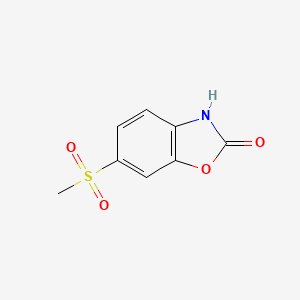
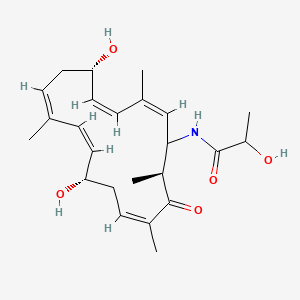
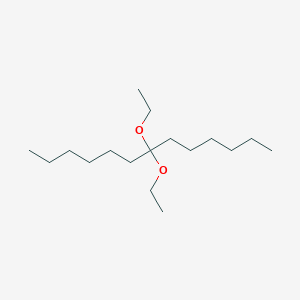
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
